![molecular formula C34H27P B119144 [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane CAS No. 144868-17-7](/img/structure/B119144.png)
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane: is an organophosphorus compound characterized by its unique structure, which includes two naphthalene rings and a diphenylphosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane typically involves the reaction of naphthalene derivatives with diphenylphosphane. One common method is the palladium-catalyzed cross-coupling reaction, where 2-bromo-1-ethylnaphthalene is reacted with diphenylphosphane in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the diphenylphosphane group is replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes and enhance catalytic activity in reactions such as cross-coupling and hydrogenation .
Biology: The compound has potential applications in biological research as a probe for studying phosphine interactions with biological molecules. It can be used to investigate the binding affinity and specificity of phosphine ligands to various biomolecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Phosphine-containing compounds have shown promise in the development of anticancer and antimicrobial agents.
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials such as polymers and nanomaterials. Its ability to act as a ligand in metal-catalyzed polymerization reactions makes it valuable for creating high-performance materials.
Mechanism of Action
The mechanism by which [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane exerts its effects is primarily through its role as a ligand in metal complexes. The compound coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The naphthalene rings provide steric bulk, which can influence the selectivity and reactivity of the metal center. The diphenylphosphane group acts as an electron-donating ligand, enhancing the catalytic activity of the metal complex .
Comparison with Similar Compounds
Triphenylphosphane: A widely used phosphine ligand in catalysis, but lacks the steric bulk provided by the naphthalene rings.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another common ligand with two phosphine groups, offering different coordination properties.
Naphthylphosphane derivatives: Compounds with similar naphthalene structures but varying in the substituents on the phosphane group.
Uniqueness: [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane is unique due to its combination of naphthalene rings and diphenylphosphane group, providing both steric bulk and electronic properties that enhance its performance as a ligand in catalysis. This makes it particularly valuable in applications requiring high selectivity and stability of metal complexes .
Properties
IUPAC Name |
[1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIEOFLBKFXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439132 |
Source


|
| Record name | (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137769-32-5 |
Source


|
| Record name | (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
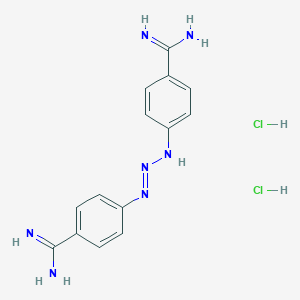
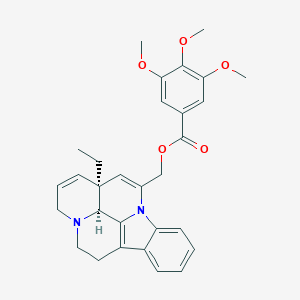



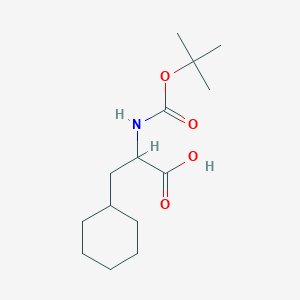
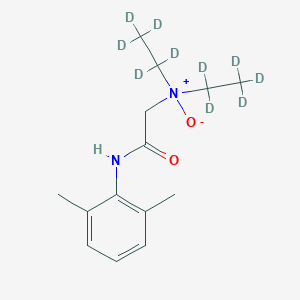

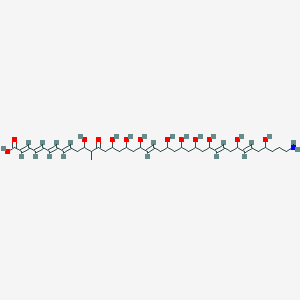

![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)

![(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B119100.png)
![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)
